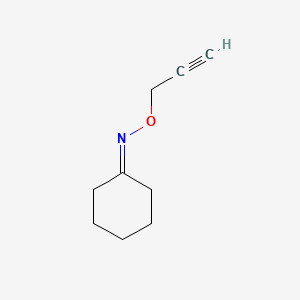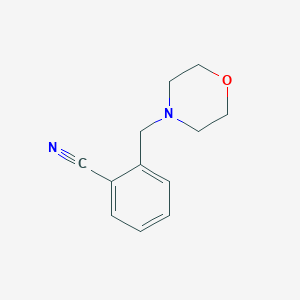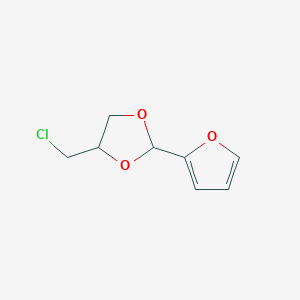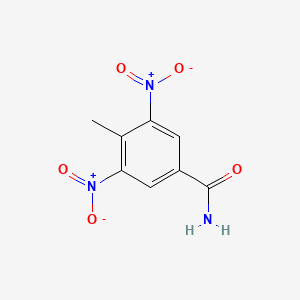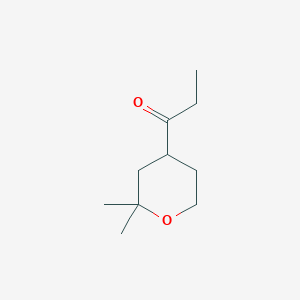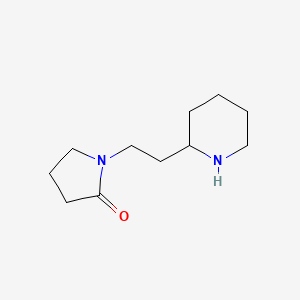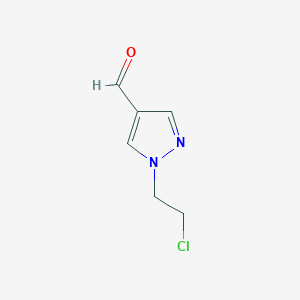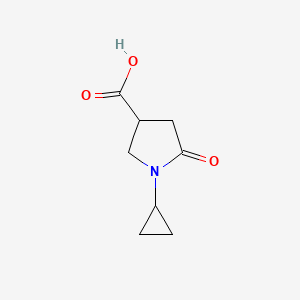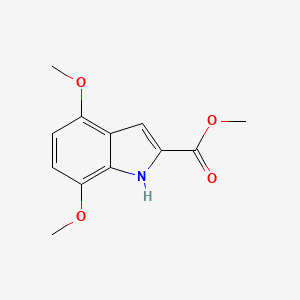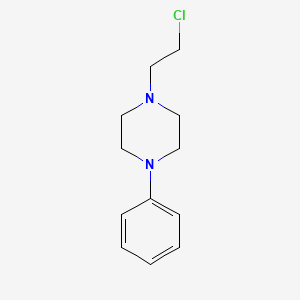
1-(2-Chloroethyl)-4-phenylpiperazine
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-phenylpiperazine (CEPP) is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. CEPP is a member of the piperazine class of compounds, which are widely used in the pharmaceutical and chemical industries. CEPP has a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic activities. In addition, CEPP has been studied for its potential use in the treatment of a variety of diseases, including Parkinson's disease, multiple sclerosis, and Alzheimer's disease.
Applications De Recherche Scientifique
Stability Studies
- Study of Stability Under Stressful Conditions : The stability of a pharmaceutical substance closely related to 1-(2-Chloroethyl)-4-phenylpiperazine, namely 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, was examined under various environmental factors like high temperature, light, oxidants, and different pH levels. It was found stable under most conditions except in alkaline hydrolysis, leading to degradation products like 1-phenylpiperazine (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Synthesis Methods
- Cyclization in Aqueous Hydrazine : A study explored synthesizing 1-Amino-4-methylpiperazine, a derivative, through the reaction of N,N-bis(2-chloroethyl)methylamine with hydrazine, highlighting an efficient method for its isolation and analysis (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
- Electrochemical Synthesis : A research demonstrated electrochemical oxidation of related phenylpiperazine derivatives in aqueous solutions, providing an environmentally friendly method for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).
Medicinal Applications
- Acaricidal Activity of Derivatives : A study synthesized new phenylpiperazine derivatives and assessed their acaricidal activity, with some exhibiting significant effectiveness against various mites (Suzuki, Ootaka, Onoue, & Onoue, 2021).
Patent Review and Chemical Analysis
- Patent Review : A review covered patents related to N-phenylpiperazine derivatives, suggesting new research fields for therapeutic uses, emphasizing the versatility of this molecular structure in medicinal chemistry (Maia, Tesch, & Fraga, 2012).
- Analysis of Impurities : The identification and quantification of impurities in related compounds were performed using gas chromatography and mass spectrometry, underlining the importance of purity in industrial applications (Qiao, Bao, Yang, Jiang, & Lian, 2010).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIAVUBMOJPJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406302 | |
| Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-phenylpiperazine | |
CAS RN |
43219-09-6 | |
| Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)


